molecular formula C14H28ClN B1432771 3-(Cyclooctylmethyl)piperidine hydrochloride CAS No. 1824049-79-7

3-(Cyclooctylmethyl)piperidine hydrochloride

Cat. No.: B1432771
CAS No.: 1824049-79-7
M. Wt: 245.83 g/mol
InChI Key: KSOUAVLVSDUWQN-UHFFFAOYSA-N
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Description

This compound has been studied for its potential therapeutic effects in various medical conditions, including pain management and addiction treatment. Piperidine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclooctylmethyl)piperidine hydrochloride typically involves the reaction of cyclooctylmethyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions, which offer advantages such as improved reaction control, scalability, and safety. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclooctylmethyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(Cyclooctylmethyl)piperidine hydrochloride has diverse scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a ligand for certain receptors.

    Medicine: Investigated for its potential therapeutic effects in pain management and addiction treatment.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Cyclooctylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. This interaction can modulate the activity of neurotransmitters, leading to changes in pain perception and addictive behaviors. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered nitrogen-containing heterocycle with various therapeutic applications.

    Cyclooctylmethyl chloride: A precursor in the synthesis of 3-(Cyclooctylmethyl)piperidine hydrochloride.

    JNJ-7925476: Another name for this compound.

Uniqueness

This compound is unique due to its specific structure, which combines the piperidine ring with a cyclooctylmethyl group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

3-(cyclooctylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N.ClH/c1-2-4-7-13(8-5-3-1)11-14-9-6-10-15-12-14;/h13-15H,1-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOUAVLVSDUWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Cyclooctylmethyl)piperidine hydrochloride
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3-(Cyclooctylmethyl)piperidine hydrochloride

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